molecular formula C14H17N3O3 B3044976 ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate CAS No. 10077-97-1

ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate

Cat. No.: B3044976
CAS No.: 10077-97-1
M. Wt: 275.3 g/mol
InChI Key: FZZLKRCXBIYQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate (CAS 10077-97-1) is a carbamate derivative of 4-aminoantipyrine with the molecular formula C 14 H 17 N 3 O 3 and a molecular weight of 275.30 g/mol . The compound features a pyrazolone core, a pendant phenyl ring, and an ethyl carbamate functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The single-crystal X-ray structure reveals that the dihedral angle between the benzene ring and the five-membered dihydropyrazole ring is 52.26°, and the ethyl ester group is nearly planar . In the crystalline state, the molecules form stable inversion dimers through pairs of N—H⋯O hydrogen bonds, creating a ring motif known as R 2 2 (10) . These dimers are further linked into a three-dimensional network via weaker C—H⋯O interactions and stabilized by offset π–π stacking between the benzene rings, with a centroid-to-centroid distance of 3.8832 Å . This compound is synthesized by reacting 4-aminoantipyrine with ethyl chloroformate, and its well-defined structure makes it a candidate for investigating DNA binding interactions and antimicrobial activities . It is supplied as a high-purity material strictly for research purposes in laboratory settings. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-20-14(19)15-12-10(2)16(3)17(13(12)18)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZLKRCXBIYQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281361
Record name Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10077-97-1
Record name NSC21398
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Reagents :

    • 4-AAP (2.032 g, 0.01 mol)
    • Ethyl chloroformate (1.085 g, 0.01 mol)
    • Chloroform (50 mL) as solvent
  • Procedure :

    • Dissolve 4-AAP in chloroform at 0–5°C.
    • Add ethyl chloroformate dropwise with stirring.
    • Maintain reaction at 0–5°C for 8 hours.
    • Distill excess solvent and recrystallize the residue from absolute alcohol.
  • Yield : 70% (yellow crystals, m.p. 215–216°C).

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution (Figure 1):

  • The amino group of 4-AAP attacks the electrophilic carbonyl carbon of ethyl chloroformate.
  • Elimination of HCl generates the carbamate linkage.

Key Optimization Parameters :

  • Temperature : Sub-zero conditions minimize side reactions (e.g., hydrolysis of chloroformate).
  • Solvent Choice : Chloroform’s low polarity suppresses ionic byproducts.

Multi-Step Synthesis from Pyrazole Precursors

Alternative routes involve constructing the pyrazole core before introducing the carbamate group.

Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-1-Phenylethanone

A critical intermediate is synthesized via nucleophilic substitution:

  • Reagents :

    • 3,5-Dimethyl-1H-pyrazole (1.92 g, 0.02 mol)
    • 2-Bromoacetophenone (4.26 g, 0.02 mol)
    • K₂CO₃ (2.76 g, 0.02 mol) in acetonitrile
  • Procedure :

    • Reflux the mixture at 85°C for 5 hours.
    • Quench with ice water, filter, and purify via column chromatography.
  • Yield : 68% (white solid).

Claisen-Schmidt Condensation to Form Chalcone Derivatives

The ketone intermediate undergoes condensation with substituted benzaldehydes to form α,β-unsaturated ketones:

  • Reagents :

    • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phenylethanone (1.52 g, 0.004 mol)
    • 4-Substituted benzaldehyde (0.004 mol)
    • NaH in DMF
  • Procedure :

    • Stir at room temperature for 24 hours.
    • Acidify with HCl and extract with dichloromethane.
  • Yield : 75–82% (dependent on benzaldehyde substituent).

Cyclization to Pyrazole-Carbamate

The chalcone derivative is treated with hydroxylamine hydrochloride to form isoxazole intermediates, followed by hydrazine hydrate to yield the pyrazole-carbamate:

  • Reagents :

    • Chalcone derivative (0.004 mol)
    • Hydrazine hydrate (5.0 mL, 0.1 mol)
    • Sodium ethoxide in ethanol
  • Procedure :

    • Reflux at 79°C for 5 hours.
    • Purify via solvent evaporation and recrystallization.
  • Yield : 65–72%.

Comparative Analysis of Methods

Parameter Direct Carbamation Multi-Step Synthesis
Steps 1 3–4
Overall Yield 70% 35–45%
Purity >98% 90–95%
Scalability High Moderate
Cost Low High

Advantages of Direct Carbamation :

  • Atom-economical with minimal byproducts.
  • Shorter reaction time (8 hours vs. 24+ hours).

Disadvantages :

  • Requires strict temperature control.

Characterization and Validation

Spectral Data

  • IR (KBr) : 3432 cm⁻¹ (N–H stretch), 1691 cm⁻¹ (C=O carbamate), 1587 cm⁻¹ (C=N pyrazole).
  • ¹H NMR (CDCl₃) :
    • δ 1.25 (t, 3H, CH₂CH₃)
    • δ 2.16 (s, 3H, CH₃)
    • δ 2.23 (s, 3H, CH₃)
    • δ 4.12 (q, 2H, CH₂CH₃).

Purity Assessment

  • HPLC analysis shows ≥98% purity for direct carbamation.
  • Melting point consistency (215–216°C) across batches confirms crystallinity.

Industrial-Scale Considerations

Solvent Recovery

  • Chloroform is recycled via distillation (85% recovery).
  • Ethanol from recrystallization is reused after filtration.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate with structurally related pyrazolone derivatives, emphasizing their structural variations, synthesis, and biological activities:

Compound Name Key Structural Features Synthesis Method Biological Activity Key Data
This compound Ethyl carbamate at C4 Reaction of 4-aminoantipyrine with ethyl chloroformate Precursor for antimicrobial/anticancer agents ¹H-NMR: δ 2.15 (CH₃), 3.21 (NCH₃)
(Z)-4-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic acid (IR-01) Amino-oxobut-2-enoic acid substituent at C4 Condensation with maleic anhydride Anticancer (synergizes with doxorubicin/cisplatin) Reduces tumor growth by 60% in murine models
Ethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylazo)-3-oxobutanoate Azo (-N=N-) linkage at C4 Diazotization and coupling with β-keto esters Anti-inflammatory, antimicrobial MIC: 8 µg/mL against S. aureus
IBC-7 : (E)-2-(4-(3-(2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Prenylated isobavachalcone-acetamide hybrid Silica column purification (40% EtOAc/hexane) Antibacterial (Gram-positive pathogens) Yield: 62%; MIC: 4 µg/mL against B. subtilis
2-(((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)(methylthio)methylene)malononitrile Methylthio-malononitrile moiety Reflux with 2-(bis(methylthio)methylene)malononitrile Not reported (structural analog for coordination chemistry) IR: 1715 cm⁻¹ (C=O); 1H-NMR: δ 2.45 (SCH₃)
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide Carboxamide (-CONH₂) at C4 Hydrolysis of ethyl carbamate precursor Lower solubility vs. carbamate derivatives Similarity score: 0.99 to parent compound

Key Observations:

Substituent Effects on Bioactivity :

  • The ethyl carbamate group enhances solubility and reactivity, making it a versatile intermediate for heterocyclic derivatives (e.g., thiazoles in ).
  • Azo derivatives (e.g., from ) exhibit stronger antimicrobial activity due to the -N=N- group’s electron-withdrawing properties .
  • IR-01’s carboxylic acid moiety improves anticancer efficacy by enabling hydrogen bonding with cellular targets .

Synthetic Flexibility :

  • Carbamate derivatives are more amenable to nucleophilic substitution than carboxamides, enabling diverse functionalization (e.g., thiourea formation in ).
  • Prenylated hybrids like IBC-7 require specialized purification methods, reflecting challenges in handling hydrophobic moieties .

Structural vs. Functional Trade-offs: Methylthio-malononitrile derivatives () prioritize coordination chemistry over bioactivity, as seen in their use for nickel complexes (). Carboxamide analogs () exhibit reduced pharmacological utility compared to carbamates due to lower membrane permeability.

Notes

Contradictions in Evidence :

  • While IR-01 () shows potent anticancer activity, structurally similar azo derivatives () prioritize antimicrobial effects, suggesting substituent-driven target specificity.
  • Synthesis yields vary significantly (e.g., 62% for IBC-7 vs. >80% for simpler carbamates), likely due to steric hindrance in complex hybrids .

Unresolved Questions: The pharmacokinetic profiles of prenylated derivatives (e.g., IBC-7) remain underexplored despite their promising in vitro activity . thiourea derivatives () are lacking.

Recommendations for Future Research :

  • Explore the role of the ethyl carbamate group in modulating COX-2 inhibition, leveraging molecular docking (as in ).
  • Investigate synergistic effects between pyrazolone derivatives and commercial antibiotics/chemotherapeutics .

Biological Activity

Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, characterization, and biological evaluations based on various studies.

  • Molecular Formula : C15H19N3O3
  • Molecular Weight : 289.33 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with ethyl carbamate. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the compound. Notably, the crystal structure reveals that molecules are linked by hydrogen bonds, forming dimers .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Ethyl Carbamate DerivativeMDA-MB-231 (Breast Cancer)10.0Induces apoptosis via caspase activation
Similar Pyrazole DerivativeHepG2 (Liver Cancer)5.0Inhibits cell proliferation through microtubule destabilization

In particular, studies have shown that derivatives can inhibit microtubule assembly and induce morphological changes in cancer cells at micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition Studies

In addition to its anticancer and antimicrobial activities, this compound has been screened for its inhibitory effects on various enzymes involved in metabolic pathways:

EnzymeInhibition Percentage (%) at 20 µM
Human Recombinant Alkaline Phosphatase40.76
Ecto-Nucleotide Triphosphate Diphosphohydrolase52.03

These results suggest that the compound can modulate enzyme activity, which could be relevant for therapeutic interventions in metabolic disorders .

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells. The most potent compounds induced significant apoptosis and enhanced caspase activity at low concentrations, indicating their potential as anticancer agents .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of pyrazole derivatives against common pathogens. The results showed promising MIC values, supporting further development as novel antibiotics .

Q & A

Basic: What are the optimal synthetic routes for ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves carbamate formation via nucleophilic substitution. Key steps include:

  • Reactant Choice : Use ethyl chloroformate with the pyrazole precursor in anhydrous solvents like 1,4-dioxane or THF to minimize hydrolysis .
  • Catalysts : Triethylamine or pyridine (1.2–2.0 equiv.) effectively neutralize HCl byproducts. For sterically hindered substrates, K₂CO₃ in THF at 0–25°C improves yield .
  • Temperature Control : Reactions at 90°C for 1 hour in 1,4-dioxane enhance conversion rates, while lower temperatures (0–25°C) reduce side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol ensures >95% purity. Monitor progress via TLC and confirm structure with ¹H NMR (e.g., δ 1.2–1.4 ppm for ethyl CH₃) .

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions influence its stability?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. For the title compound, space group P2₁/c with Z = 4 was reported, showing a planar pyrazole ring and carbamate group at 88.5° dihedral angle .
  • Intermolecular Interactions : N–H···O hydrogen bonds (2.89–3.12 Å) between carbamate NH and carbonyl O stabilize the lattice. π-π stacking (3.8–4.1 Å) between phenyl rings further enhances stability .
  • Validation : Refinement parameters (e.g., R factor < 0.06, wR < 0.16) and PLATON analysis ensure accuracy. Compare with related structures (e.g., methyl carbamate analogs) to identify trends in packing efficiency .

Basic: What spectroscopic techniques are most effective for confirming the purity and structural integrity of this carbamate derivative?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include ethyl CH₃ (δ 1.2–1.4 ppm, triplet), pyrazole CH₃ (δ 2.3–2.5 ppm), and carbamate carbonyl (δ 155–160 ppm in ¹³C) .
  • FT-IR : Carbamate C=O (1680–1720 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches confirm functional groups. Absence of OH peaks (e.g., ~3500 cm⁻¹) verifies anhydrous conditions .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) should match the exact mass (e.g., 275.12 g/mol). Fragmentation patterns (e.g., loss of ethyl group, m/z 230) validate the structure .

Advanced: How can computational methods like DFT and molecular docking elucidate the electronic properties and potential biological targets of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) to optimize geometry. Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity. Electrostatic potential maps highlight nucleophilic (carbamate O) and electrophilic (pyrazole C4) sites .
  • Molecular Docking : Employ AutoDock Vina with DNA topoisomerase II (PDB: 1ZXM) or microbial enzymes (e.g., E. coli DHFR). Set grid boxes (20×20×20 Å) around active sites. Dockings suggest binding via H-bonds (ΔG ≈ −8.2 kcal/mol) and hydrophobic interactions with phenyl groups .
  • Validation : Compare docking poses with SC-XRD data (e.g., carbamate orientation) and experimental IC₅₀ values to refine scoring functions .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. DNA-binding efficacy) across different experimental models?

Methodological Answer:

  • Model Selection : For DNA-binding studies, use ethidium bromide displacement assays (λ = 480 nm) with CT-DNA. Contrast with antimicrobial disk diffusion (e.g., S. aureus ATCC 25923) to identify target specificity .
  • Dose-Response Analysis : EC₅₀ discrepancies may arise from solubility limits. Use DMSO stocks (<1% v/v) and confirm compound stability via HPLC pre/post assay .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl at pyrazole C5) to enhance DNA intercalation (ΔTm ≈ +3°C) or methyl groups to improve membrane penetration in microbial assays .

Advanced: How do substituent variations on the pyrazole ring affect the compound's reactivity and interaction with biological targets, based on comparative structural analyses?

Methodological Answer:

  • Substituent Effects : Replace C5-CH₃ with Cl () to increase electrophilicity, enhancing SN2 reactivity (k ≈ 0.15 min⁻¹ vs. 0.08 min⁻¹ for methyl). Carbamate N-aryl substitution () alters π-stacking with DNA bases (e.g., ΔTm +5°C for 2,4-dichlorophenyl) .
  • Biological SAR : Methyl groups at N1 and C5 () reduce steric hindrance, improving binding to DNA grooves (Kₐ ≈ 1.2×10⁴ M⁻¹). Phenyl at C2 enhances hydrophobic interactions with microbial enzyme pockets (e.g., Ki = 18 µM for C. albicans) .
  • Crystallographic Trends : Compare torsion angles (e.g., C4–N–C=O ≈ 88.5° in ethyl carbamate vs. 92.3° in methyl analogs) to predict conformational stability in binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.